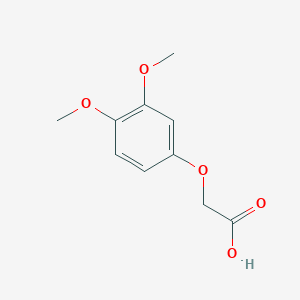

2-(3,4-Dimethoxyphenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQCIOGYLAKKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Phenoxyacetic Acid Derivatives in Chemical Sciences

Phenoxyacetic acid is an organic compound characterized by a phenyl group linked to an acetic acid moiety through an ether bond. nih.gov This core structure, an O-phenyl derivative of glycolic acid, is a versatile building block in synthetic chemistry. nih.gov Its derivatives are compounds in which the phenyl ring is substituted with one or more functional groups.

Historically, this class of compounds gained prominence with the discovery of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which demonstrated the potent biological activity achievable through simple substitution. lookchem.com Beyond agrochemicals, the phenoxyacetic acid scaffold is integral to the manufacture of pharmaceuticals, dyes, and fungicides. nih.govresearchgate.net The structural motif is found in various drug classes, highlighting its importance as a pharmacophore. researchgate.net

Research Significance of Substituted Phenoxyacetic Acids

The true value of the phenoxyacetic acid framework lies in its amenability to chemical modification. The introduction of different substituents onto the aromatic ring dramatically alters the molecule's physicochemical properties, leading to a wide spectrum of biological activities. Academic and industrial research has extensively documented that these derivatives can exhibit anti-inflammatory, antimicrobial, antihypertensive, and antitubercular properties, among others. researchgate.netchemicalbook.comsigmaaldrich.com

The nature and position of the substituents are critical in determining the molecule's function. For instance, studies on the electronic effects of substituents have shown that chlorine atoms on the aromatic ring can increase the molecule's reactivity by destabilizing the electronic system. This modulation of electronic properties is a key strategy in designing compounds for specific targets. Research has demonstrated that derivatives with nitro groups may possess anticancer and analgesic activities, while others are investigated for their potential in managing metabolic disorders. chemicalbook.com The wide range of observed effects underscores the research significance of this class of molecules as a source for lead compounds in drug discovery and materials science.

Table 1: Reported Biological Activities of Various Substituted Phenoxyacetic Acid Derivatives

| Activity Type | Example Application/Finding | Reference(s) |

|---|---|---|

| Herbicidal | Control of broadleaf weeds in agriculture and forestry. | lookchem.com |

| Anti-inflammatory | Derivatives have been synthesized and evaluated for anti-inflammatory effects. | nih.govchemicalbook.com |

| Antimicrobial | Activity has been shown against various bacterial and fungal strains, including Mycobacterium tuberculosis. | researchgate.netchemicalbook.comsigmaaldrich.com |

| Diuretic | Certain derivatives, such as Ethacrynic Acid, are used as potent diuretics. | matrix-fine-chemicals.com |

Scope and Research Orientations for 2 3,4 Dimethoxyphenoxy Acetic Acid Studies

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methylene (B1212753) protons of the acetic acid moiety.

Expected ¹H-NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.5 - 7.0 | Multiplet | 3H |

| Methylene (-OCH₂-) | 4.6 - 4.8 | Singlet | 2H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 6H |

Note: This is a predicted table based on the analysis of similar compounds.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, confirming the carbon framework of the molecule.

The spectrum would show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (both substituted and unsubstituted), the methylene carbon of the acetic acid group, and the carbons of the two methoxy groups. Data from related compounds like (3,4-Dimethoxyphenyl)acetic acid and other acetic acid derivatives can be used to predict the approximate chemical shifts. chemicalbook.comorgsyn.orgwashington.edu The carbonyl carbon is expected to resonate at the lowest field (highest ppm value), while the aliphatic carbons will be at the highest field (lowest ppm value).

Expected ¹³C-NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic (C-O) | 145 - 155 |

| Aromatic (C-H) | 100 - 125 |

| Methylene (-OCH₂-) | 65 - 70 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: This is a predicted table based on the analysis of similar compounds.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing correlations between different nuclei. An HSQC experiment on this compound would reveal one-bond correlations between protons and their directly attached carbon atoms. libretexts.org

This technique is particularly useful for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. libretexts.org For example, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon. Similarly, each aromatic proton signal would be correlated with its corresponding aromatic carbon signal. This information is invaluable for confirming the precise structure of the molecule and resolving any ambiguities that may arise from one-dimensional spectra alone. researchgate.net The use of such techniques can be crucial in distinguishing between isomers.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The FTIR spectrum of this compound would be characterized by several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. scribd.com A strong, sharp peak typically between 1700 and 1760 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. scribd.com The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable. The analysis of related compounds such as acetic acid and other phenoxyacetic acid derivatives supports these assignments. researchgate.netmdpi.com

Expected FTIR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1760 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether/Carboxylic Acid | C-O Stretch | 1000 - 1300 |

| Methoxy/Methylene | C-H Stretch | 2850 - 3000 |

Note: This is a predicted table based on the analysis of similar compounds.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would exhibit characteristic scattering peaks.

The aromatic ring vibrations, particularly the symmetric ring breathing mode, would give rise to a strong Raman signal. The C=O stretching vibration of the carboxylic acid would also be Raman active, though typically weaker than in the FTIR spectrum. researchgate.net Analysis of similar molecules like acetic acid and (o-Methoxyphenoxy)acetic acid shows characteristic Raman bands for C-H bending and stretching modes, as well as C-O stretching. researchgate.netrsc.orgspectrabase.com Raman spectroscopy can be a valuable tool for studying the solid-state structure and intermolecular interactions of the compound.

Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 |

| Carboxylic Acid (C=O) | C=O Stretch | 1640 - 1680 |

| Methoxy/Methylene | C-H Bending/Stretching | 1400 - 1500, 2800 - 3000 |

| Ether/Carboxylic Acid | C-O Stretch | 1200 - 1300 |

Note: This is a predicted table based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The absorption of ultraviolet and visible light by organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The interaction of UV-Vis radiation with this compound induces electronic transitions, primarily promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org These transitions, specifically n→π* and π→π*, are responsible for the absorption bands observed in the UV-Vis spectrum. shu.ac.uklibretexts.org

The UV spectrum of a related compound, 2'-Methoxyacetophenone, exhibits two maxima around 250 nm and 310 nm, with a tail extending to approximately 360 nm. csic.es For 2,6-dimethoxyphenol, theoretical calculations predict transitions at 248 nm, 228 nm, and 197.3 nm. researchgate.net In aqueous solutions, acetic acid displays an absorption peak associated with the C=O group, which can shift due to hydrogen bonding. researchgate.net The electronic transitions in organic molecules like these result in a continuous absorption band due to the superposition of rotational and vibrational transitions on the electronic levels. shu.ac.uk

Table 1: Electronic Transitions of Related Compounds

| Compound | Wavelength (nm) | Transition Type | Reference |

|---|---|---|---|

| 2'-Methoxyacetophenone | ~250, ~310 | Not specified | csic.es |

| 2,6-Dimethoxyphenol | 248, 228, 197.3 | Not specified | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. nih.govmiamioh.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and large molecules, as it typically produces intact, multiply charged gaseous ions with minimal fragmentation. nih.gov In the positive ion mode, ionization generally occurs through protonation, while in the negative ion mode, it proceeds via deprotonation. nih.govuab.edu The efficiency of ESI is highest for analytes containing ionizable acidic or basic functional groups. nih.gov

For carboxylic acids, such as this compound, ESI-MS in the negative ion mode is often employed due to their tendency to deprotonate. uab.edu The resulting mass spectrum would show a prominent peak corresponding to the [M-H]⁻ ion. High-performance liquid chromatography is often coupled with ESI-MS (HPLC/ESI-MS) to separate components of a mixture before mass analysis. nih.gov

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. In contrast to the soft ionization of ESI, electron ionization is a higher-energy technique that leads to extensive fragmentation of the analyte molecule. miamioh.edu

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.orgdocbrown.info Aryl ethers can undergo cleavage of the C-O bond. miamioh.edu The analysis of these fragment ions provides valuable information for structural elucidation.

X-ray Diffraction Studies for Solid-State Structures and Intermolecular Interactions

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

The crystal structure of a related compound, (3,4-dimethoxyphenyl)acetic acid monohydrate, reveals that the acid and water molecules are linked by O-H···O hydrogen bonds, forming cyclic structures. nih.gov These hydrogen-bonding patterns create a three-dimensional network. nih.gov The study of another related molecule, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, also highlights the importance of hydrogen bonding in its crystal packing. nih.govresearchgate.net In this case, an intramolecular bifurcated hydrogen bond influences the conformation of the carboxylic acid chain. nih.gov The crystal engineering of such compounds often utilizes strong hydrogen bond donors like carboxylic acids to achieve specific, non-centrosymmetric crystal packing, which can be important for applications in nonlinear optics. nih.govresearchgate.net The benzene ring in (3,4-dimethoxyphenyl)acetic acid monohydrate shows noticeable asymmetry in its C-C bond lengths and endocyclic angles, which is attributed to charge-transfer interactions between the carboxyl or methoxy groups and the benzene ring. nih.gov

Table 2: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| (3,4-dimethoxyphenyl)acetic acid monohydrate | Not specified | Not specified | O-H···O hydrogen bonds | nih.gov |

Computational and Quantum Chemical Investigations of 2 3,4 Dimethoxyphenoxy Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

For a molecule like 2-(3,4-dimethoxyphenoxy)acetic acid, DFT calculations would typically be employed to determine its most stable three-dimensional shape, electronic properties, and spectroscopic features. These calculations are foundational for understanding its chemical behavior.

Optimization of Conformational Structures and Energetic Parameters

The first step in a computational study is often a geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation. For flexible molecules like phenoxyacetic acids, multiple low-energy conformers may exist due to rotation around single bonds.

In a study on the related compound, (3,4-dimethoxyphenyl)acetic acid, crystal structure analysis revealed specific bond lengths and angles that are influenced by the electronic interactions between the carboxyl and methoxy (B1213986) groups with the benzene (B151609) ring. A computational geometry optimization using DFT would aim to reproduce these experimental findings and calculate the relative energies of different possible conformations in the gaseous phase or in solution. The process involves systematically exploring the potential energy surface to identify all local minima (stable conformers) and transition states that connect them.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state. DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. For a substituted phenoxyacetic acid, the analysis would reveal how the electron density is distributed in these key orbitals. Typically, the HOMO is localized on the electron-rich aromatic ring and ether oxygen, while the LUMO might be distributed over the carboxylic acid group, which acts as an electron-accepting moiety.

| Parameter | Conceptual Description | Significance for this compound (Hypothetical) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; represents the electron-donating ability. | The value would indicate the propensity to engage in reactions with electrophiles. The dimethoxy-substituted ring is expected to lead to a relatively high HOMO energy. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; represents the electron-accepting ability. | This value would indicate reactivity towards nucleophiles. The carboxylic acid group would influence the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical stability. A smaller gap suggests higher polarizability and greater reactivity. |

Electronic Charge Distribution Analysis (NBO, CHelpG, ESP)

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of bonding, lone pairs, and charge transfer interactions within the molecule. It localizes the molecular orbitals into chemically intuitive bonding and lone-pair orbitals.

CHelpG (Charges from Electrostatic Potentials using a Grid-based method): This scheme calculates atomic charges by fitting them to reproduce the molecular electrostatic potential at a grid of points surrounding the molecule.

Electrostatic Potential (ESP): An ESP map illustrates the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the methoxy and carboxylic acid groups, indicating regions with high electron density. The hydrogen atom of the carboxylic acid would exhibit a positive potential, highlighting its acidic nature.

Semiempirical Quantum Chemical Treatments (e.g., AM1)

Semiempirical methods, such as Austin Model 1 (AM1), are based on the same theoretical foundation as ab initio methods like Hartree-Fock, but they use parameters derived from experimental data to simplify the calculations. This parameterization makes them significantly faster than DFT or other high-level methods, allowing them to be applied to very large molecules or to screen large numbers of compounds.

While less accurate than DFT for fine details of electronic structure, AM1 can be effective for initial conformational searches and for calculating properties like heats of formation and dipole moments. For a molecule like this compound, AM1 could be used to rapidly screen different starting geometries before refining the most promising ones with more computationally expensive DFT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of techniques used to simulate the behavior of molecules. Molecular Dynamics (MD) is a particularly powerful method that simulates the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD provides insight into the dynamic processes, such as conformational changes and intermolecular interactions.

An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. This can be used to:

Explore the conformational landscape and the transitions between different stable shapes.

Study the hydrogen bonding patterns between the carboxylic acid group and water molecules.

Simulate how the molecule would approach and bind to a biological target, such as a protein receptor.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling

QSAR and QSRR are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or a physical property like chromatographic retention time (QSRR). These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find a mathematical equation that links these descriptors to the observed activity or property.

Molecular descriptors can be derived from the chemical structure and can represent various properties:

Constitutional: Molecular weight, number of rings.

Topological: Indices describing molecular branching and connectivity.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Although no specific QSAR/QSRR model for this compound has been identified, studies on related phenoxyacetic acid derivatives have been performed. In a hypothetical QSAR study, this compound would be included in a larger dataset of similar molecules. Descriptors calculated using DFT or other methods would be used to build a model predicting a specific biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, guiding future drug design efforts.

Aromaticity Indices and Their Correlation with Molecular Properties

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems such as the benzene ring in this compound. Aromaticity is not a directly measurable physical quantity but is inferred from various molecular characteristics. To quantify the degree of aromaticity, several computational indices have been developed, each focusing on a different manifestation of this property, such as structural, magnetic, or electronic criteria. The correlation of these indices with the molecular properties of a compound like this compound can provide significant insights into its behavior.

Key Aromaticity Indices:

Several indices are commonly employed to assess aromaticity, including:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a structure-based index that evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. For substituted benzenes, the HOMA index is a sensitive measure of the influence of substituents on the aromatic character of the ring. nih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Aromatic systems are characterized by negative NICS values, indicating a diatropic ring current, while antiaromatic systems exhibit positive values.

Para-Delocalization Index (PDI): This is an electronic index that measures the extent of electron delocalization between para-positioned carbon atoms in a six-membered ring.

Correlation with Molecular Properties:

The aromaticity of the benzene ring in this compound is influenced by its substituents: the two methoxy groups (-OCH₃) and the oxyacetic acid group (-OCH₂COOH). These substituents can modulate the electron density within the ring, thereby affecting its aromatic character and, consequently, its chemical reactivity and stability.

Studies on other substituted benzenes have shown that both electron-donating and electron-withdrawing groups can impact aromaticity. nih.gov The methoxy groups are electron-donating through resonance, which generally tends to increase the electron density of the benzene ring. The oxyacetic acid group can have a more complex influence.

A higher degree of aromaticity, as would be indicated by a HOMA value close to 1 and a negative NICS value, generally correlates with:

Increased Thermodynamic Stability: Aromatic compounds benefit from a significant stabilization energy, known as aromatic stabilization energy (ASE).

Altered Chemical Reactivity: The delocalized π-electron system of aromatic rings makes them prone to electrophilic substitution reactions rather than the addition reactions typical of alkenes. The electron-donating methoxy groups in this compound are expected to activate the ring towards such substitutions.

While specific calculated values for the aromaticity indices of this compound are not available in the reviewed literature, a computational investigation would be expected to show a high degree of aromaticity for the substituted benzene ring. Minor deviations from the ideal aromaticity of benzene would be attributable to the electronic effects of the substituents.

Table of Aromaticity Indices and Their Significance

| Aromaticity Index | Basis of Calculation | Interpretation for Aromatic Systems |

| HOMA | Bond Lengths | Values approach 1 |

| NICS | Magnetic Shielding | Negative Values |

| PDI | Electron Delocalization | Higher Values |

It is important to note that a comprehensive understanding of a molecule's aromaticity is best achieved by considering multiple indices, as each provides a different perspective on this complex phenomenon. nih.gov

Chemical Reactivity and Mechanistic Pathways of Dimethoxyphenoxyacetic Acid Derivatives

Oxidation Reactions and Radical Interactions (e.g., Hydroxyl Radical Reactivity)

The reactivity of 2-(3,4-Dimethoxyphenoxy)acetic acid and its derivatives is significantly influenced by the electron-rich dimethoxyphenyl group. This moiety is particularly susceptible to oxidation reactions and interactions with radical species, such as the highly reactive hydroxyl radical (•OH). nih.govnih.gov The hydroxyl radical is a powerful oxidant that can degrade organic compounds through various reaction pathways. nih.gov

The primary mechanisms of reaction between hydroxyl radicals and methoxyphenols, the core structure of this compound, involve either the abstraction of a hydrogen atom (from the hydroxyl group in phenols or the methoxy (B1213986) groups) or the addition of the •OH radical to the aromatic ring. researchgate.net The presence of two methoxy groups on the benzene (B151609) ring activates it towards electrophilic attack. lumenlearning.comlibretexts.org This activation leads to high reactivity with hydroxyl radicals. researchgate.net For instance, the reaction of guaiacol (B22219) (2-methoxyphenol) with hydroxyl radicals has been studied extensively, revealing the formation of various oxidation products, including nitroguaiacol isomers in the presence of nitrogen oxides. researchgate.net

The oxidation of related hydroquinone (B1673460) compounds, such as 2,6-dimethoxyhydroquinone, can generate hydroxyl radicals in the presence of iron oxides and oxygen through a Fenton-like reaction. nih.govruc.dk This process involves the generation of hydrogen peroxide (H₂O₂), which then reacts with iron ions to produce •OH. nih.govnih.gov While this compound is not a hydroquinone itself, this highlights the general susceptibility of dimethoxy-substituted aromatic compounds to participate in redox processes that can generate or be influenced by radical species.

The rate at which these compounds react with hydroxyl radicals is a key parameter in understanding their atmospheric lifetime and transformation. The table below shows rate constants for the reaction of related methoxyphenols with hydroxyl radicals.

Table 1: Reaction Rate Constants of Selected Methoxyphenols with Hydroxyl Radicals

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|

Data sourced from a study on eugenol (B1671780) reactivity. researchgate.net

Influence of Substituents on Aromatic Ring Reactivity

Substituents on a benzene ring profoundly influence its reactivity towards electrophilic substitution. lumenlearning.commsu.edu Methoxy groups (-OCH₃), like those in this compound, are strong activating groups. lumenlearning.comlibretexts.org They increase the rate of electrophilic substitution reactions by donating electron density to the aromatic ring through resonance (also known as the mesomeric effect). lumenlearning.comnih.gov This electron donation makes the ring more nucleophilic and thus more susceptible to attack by electrophiles, such as the hydroxyl radical. lumenlearning.comchegg.com

The activating influence of a methoxy group can increase the reaction rate by a factor of about ten thousand compared to unsubstituted benzene. libretexts.orgmsu.edu This effect is a combination of two factors: the inductive effect and the resonance effect. lumenlearning.com While the oxygen atom in the methoxy group is electronegative and exerts an electron-withdrawing inductive effect, the resonance effect, where the lone pairs on the oxygen are delocalized into the aromatic π-system, is dominant. lumenlearning.commsu.edu

The position of the substituents is also critical. Methoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. In this compound, the two methoxy groups at positions 3 and 4 work in concert to activate specific sites on the ring, primarily positions 2, 5, and 6, for electrophilic attack. Studies on methoxy-substituted compounds have shown that the position of the methoxy group affects reaction rates and mechanisms. For example, in some organoselenium compounds, a para-methoxy substituent enhances antioxidant activity, while an ortho-methoxy group can decrease it due to steric hindrance or other electronic effects. nih.gov

Acid-Base Equilibria and Protonation/Deprotonation Studies

The structure of this compound contains a carboxylic acid group (-COOH), which is the primary site for acid-base reactions. nih.gov Like other carboxylic acids, it can donate a proton (H⁺) in an aqueous solution to form a carboxylate anion and a hydronium ion (H₃O⁺). libretexts.orgufl.edu The strength of an acid is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value (-log Ka). organicchemistrydata.orgyoutube.com A smaller pKa value indicates a stronger acid. organicchemistrydata.org

The pKa of the parent compound, phenoxyacetic acid, is approximately 3.7. wikipedia.org The presence of substituents on the aromatic ring can influence this acidity. Electron-donating groups, like the methoxy groups in this compound, generally decrease the acidity of benzoic acids (i.e., increase the pKa) by destabilizing the conjugate base. However, the effect on a phenoxyacetic acid is more complex due to the insulating ether linkage (-O-CH₂-). For comparison, the pKa of the related (3,4-Dimethoxyphenyl)acetic acid is reported as 4.333 at 25°C. chemicalbook.com The pKa of 3,4-Dihydroxyphenylacetic acid, a metabolite of dopamine, is 4.25. nih.gov These values suggest that this compound is a weak acid, with its pKa likely in a similar range. libretexts.org

The acid-base equilibrium is crucial for understanding the compound's behavior in different chemical and biological environments, as its state of protonation (as the neutral acid or the anionic carboxylate) will affect its solubility, reactivity, and interactions with other molecules.

Table 2: Acidity of Structurally Related Compounds

| Compound | pKa |

|---|---|

| Phenoxyacetic acid | ~3.7 wikipedia.org |

| (3,4-Dimethoxyphenyl)acetic acid | 4.333 chemicalbook.com |

Chemical Transformations and Reaction Mechanisms

This compound can undergo various chemical transformations typical of carboxylic acids and activated aromatic ethers. The carboxylic acid group can be converted into esters, amides, or acid chlorides. For example, it can be esterified by reacting with an alcohol in the presence of an acid catalyst.

The aromatic ring, being electron-rich due to the two methoxy groups, is susceptible to electrophilic aromatic substitution reactions. lumenlearning.commsu.edu For instance, (3,4-Dimethoxyphenyl)acetic acid is known to react with formaldehyde (B43269) in the presence of an acid to yield an isochromanone. chemicalbook.com Similar cyclization or substitution reactions could be anticipated for this compound under appropriate conditions.

In the context of biosynthesis, related compounds serve as building blocks for more complex natural products. For example, the biosynthesis of fosfazinomycin involves the oxidation of phosphonoacetaldehyde (B103672) to phosphonoacetic acid, followed by other transformations. rsc.orgrsc.org While not directly involving this compound, these pathways illustrate the types of enzymatic transformations that substituted acetic acids can undergo.

A known synthetic route for the related homoveratric acid ((3,4-Dimethoxyphenyl)acetic acid) starts from the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl) acrylic acid. orgsyn.org This precursor is hydrolyzed, and the resulting pyruvic acid derivative is oxidized with hydrogen peroxide to yield homoveratric acid. orgsyn.org The final step often involves saponification of a methyl ester intermediate. orgsyn.org

Structure Activity Relationship Sar Studies for 2 3,4 Dimethoxyphenoxy Acetic Acid Analogs

The exploration of the structure-activity relationship (SAR) for analogs of 2-(3,4-dimethoxyphenoxy)acetic acid is crucial for understanding how modifications to its chemical structure influence its biological activity. These studies are fundamental in medicinal chemistry for designing more potent and selective therapeutic agents. The core structure, consisting of a dimethoxyphenoxy group linked to an acetic acid moiety, offers several points for chemical modification, each with the potential to significantly alter the compound's interaction with biological targets.

Biological Activity Spectrum and Mechanistic Investigations of 2 3,4 Dimethoxyphenoxy Acetic Acid Derivatives

In Vitro Biological Screening Methodologies

In vitro studies are crucial for the initial assessment of the biological activities of chemical compounds. For derivatives of 2-(3,4-Dimethoxyphenoxy)acetic acid, these have primarily focused on their antimicrobial efficacy and cytotoxicity against various cell lines.

Antimicrobial Efficacy against Bacterial Strains

The antimicrobial properties of derivatives of this compound have been evaluated against several bacterial strains, including the resilient Staphylococcus aureus and its methicillin-resistant variant (MRSA). One such derivative, D-3263, has demonstrated a significant inhibitory effect against clinical isolates of S. aureus, with a minimum inhibitory concentration (MIC) generally at 25 µM for both methicillin-sensitive (S. aureus) and MRSA strains. nih.gov This compound not only halts the growth of these bacteria but also exhibits bactericidal effects at higher concentrations and can disrupt mature biofilms. nih.gov The mechanism of action appears to involve targeting the bacterial cell membrane, leading to increased permeability. nih.gov

The challenge of antimicrobial resistance has spurred research into new therapeutic avenues, with plant-derived compounds and their synthetic derivatives showing promise. researchgate.net For instance, acetic acid has been shown to be effective in eradicating both Gram-positive and Gram-negative biofilms. nih.gov While not a direct derivative, this highlights the potential of acidic compounds in combating biofilm-related infections. The search for novel antimicrobial agents is critical, as pathogens like S. aureus are a leading cause of nosocomial infections, which affect millions and can be fatal. mdpi.com

Interactive Data Table: Antimicrobial Activity of D-3263 against S. aureus

| Strain | Type | Number of Isolates | MIC (µM) | Percentage of Isolates Inhibited |

| S. aureus | MSSA | 15 | 25 | 86.67% |

| S. aureus | MRSA | 15 | 25 | 93.33% |

Cytotoxicity Assessments on Non-Human Cell Lines

The cytotoxicity of this compound derivatives has been explored using various non-human cell lines to assess their potential as therapeutic agents and to understand their safety profile at a cellular level.

Normal Human Skin Fibroblasts: Studies on normal human dermal fibroblasts are essential to determine if a compound has a selective cytotoxic effect on cancer cells while sparing healthy cells. Research on other chemical compounds has shown that it is possible to achieve cytotoxicity against cancer cells with minimal impact on normal fibroblasts. nih.gov For instance, certain quinolone derivatives displayed growth inhibition against cancer cell lines without being cytotoxic to normal human-derm fibroblasts. nih.gov This selectivity is a desirable characteristic for any potential anticancer agent.

Human Prostate Cancer Cell Lines: The in vitro effects of various compounds have been evaluated on both androgen-dependent (e.g., LNCaP) and androgen-independent (e.g., PC-3, DU-145) human prostate cancer cell lines. nih.gov For example, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ) showed significant anti-tumor activities against these cell lines. nih.gov Similarly, other novel compounds have been discovered that exhibit cytotoxicity in prostate cancer cells. dtic.mil These studies often involve determining the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For DCDMNQ, the IC50 values were 1 µM for LNCaP and 1.5 µM for PC-3 cells. nih.gov

Lactuca sativa Meristematic Cells: The phytotoxicity and cytogenotoxicity of chemical compounds can be assessed using plant models like Lactuca sativa (lettuce). The analysis of mitotic alterations in the meristematic cells of L. sativa roots can reveal cytotoxic and genotoxic effects. researchgate.net Studies on eugenol (B1671780) and guaiacol (B22219) derivatives, which share structural similarities with phenoxyacetic acids, have demonstrated such effects, indicating their potential as herbicides. researchgate.net The exposure of Lactuca sativa to certain antibiotics has also been shown to induce stress, leading to a decrease in chlorophyll (B73375) content and antioxidant capacity. mdpi.com

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Derivatives of this compound have been investigated for their ability to inhibit several important enzymes.

Identification of Inhibitory Potency and Selectivity

The inhibitory potential of various compounds against enzymes like α-amylase and cyclooxygenase-2 (COX-2) has been a subject of extensive research.

α-Amylase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov Studies on phenolic acids have shown that their inhibitory effect on α-amylase is influenced by the substituents on the benzene (B151609) ring. nih.gov For example, 2,3,4-trihydroxybenzoic acid was found to be a potent inhibitor. nih.gov Thiazolidinedione derivatives have also been identified as effective α-amylase inhibitors. researchgate.net

COX-2: This enzyme is involved in inflammation, and its selective inhibition is desirable for anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govjpp.krakow.pl Researchers have successfully converted nonsteroidal anti-inflammatory drugs (NSAIDs) from the arylacetic acid class into selective COX-2 inhibitors through chemical modification. nih.gov The selectivity of these inhibitors is often attributed to specific amino acid differences in the active sites of COX-1 and COX-2. jpp.krakow.pl

Interactive Data Table: IC50 Values of Selected Compounds against α-Amylase

| Compound | IC50 (mM) |

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |

| 4-methylbenzoic acid | 52.35 ± 3.31 |

Data from a study on various phenolic acids. nih.gov

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method helps in understanding the interactions that are crucial for the inhibitory activity.

α-Amylase: Molecular docking studies have revealed that hydrogen bonding and hydrophobic interactions are key to the inhibition of α-amylase by phenolic acids. nih.gov For the potent inhibitor 2,3,4-trihydroxybenzoic acid, hydrogen bonding was identified as the predominant force. nih.gov Similarly, for thiazolidinedione derivatives, docking results have shown that the compounds bind within the active site cleft of the enzyme. researchgate.net

COX-2: Docking studies of 2-(2,4-dichlorophenoxy)acetic acid derivatives have shown that these compounds effectively interact with the active site of COX-2. mdpi.com The binding of these inhibitors can involve the formation of hydrogen bonds with key residues like Arg120 and Tyr355. mdpi.com The larger active site of COX-2 compared to COX-1 allows for the binding of bulkier inhibitors, which is a basis for selectivity. jpp.krakow.pl

Histidine Protein Kinase: While not directly related to this compound, studies on inhibitors of bacterial histidine protein kinases (HPKs) have shown that antibacterial activity may result from multiple mechanisms, including membrane disruption, in addition to enzyme inhibition. nih.gov

Receptor Agonism/Antagonism Profiling

The interaction of compounds with specific receptors can trigger or block cellular signaling pathways, leading to various physiological responses.

Free Fatty Acid Receptor 1 (FFA1)

FFA1, also known as GPR40, is a G protein-coupled receptor that is activated by medium to long-chain fatty acids. doi.org It is primarily expressed in pancreatic β-cells and is involved in modulating glucose-stimulated insulin (B600854) secretion, making it a therapeutic target for type 2 diabetes. nih.govtocris.com

The agonism of FFA1 has been a focus of drug discovery efforts. Several synthetic agonists have been developed with higher potency than endogenous fatty acids. doi.org For instance, the FFA1 agonist TAK-875 has been shown to improve glucose tolerance and enhance glucose-dependent insulin secretion in animal models. nih.gov The development of potent and selective FFA1 agonists, such as TUG-469 and its derivatives, highlights the potential of targeting this receptor for the treatment of metabolic diseases. nih.gov These agonists typically work by signaling through Gαq/11 pathways. nih.gov

Investigating Cellular and Molecular Mechanisms of Action

The biological activities of this compound and its related derivatives are underpinned by their interactions with fundamental cellular and molecular pathways. Research into these mechanisms has revealed effects on photosynthesis, oxidative phosphorylation, and the polyol pathway, which explain their observed phytotoxic and therapeutic potentials.

Photosynthesis Process Phenoxyacetic acid derivatives are well-known for their phytotoxic effects, which often stem from interference with plant growth and metabolism. Some of these compounds function by mimicking the action of auxins, a class of plant growth hormones. This mimicry leads to uncontrolled and disorganized growth of leaves and stems while inhibiting root development, ultimately causing the plant's death. nih.gov The process of photosynthesis, which converts light energy into chemical energy, is a critical target. wikipedia.org The inhibition of photosynthesis can occur through various means, including the disruption of the electron transport chain within chloroplasts or interference with key enzymes of the Calvin-Benson cycle. wikipedia.org For instance, the inhibition of the enzyme RuBisCO can lead to the accumulation of phosphoglycolate, a toxic compound that inhibits photosynthesis and requires an energetically costly salvage pathway known as photorespiration to detoxify. wikipedia.org

Nucleic Acid Synthesis Interference with the synthesis of nucleic acids, DNA and RNA, is a fundamental mechanism for many cytotoxic and antimicrobial agents. The disruption of these processes can halt cell proliferation and lead to cell death. While specific studies detailing the direct inhibition of nucleic acid synthesis by this compound are not extensively covered, it is a plausible mechanism contributing to its broader biological activities, such as the antiproliferative effects observed in some derivative classes. nih.govnih.gov

Oxidative Phosphorylation Disruption Mitochondria are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS). nih.gov This process involves a series of protein complexes (I-V) in the inner mitochondrial membrane, known as the electron transport chain (ETC), which generate a proton gradient to produce ATP. nih.gov Certain phenolic compounds and their derivatives have been shown to disrupt this vital process. nih.gov By inhibiting one or more of the respiratory chain complexes, these molecules can impair mitochondrial function, leading to a significant reduction in ATP synthesis. nih.govnih.gov This energy deficit can, in turn, trigger cellular stress responses, cell cycle arrest, and ultimately, mitochondria-mediated apoptosis (programmed cell death). nih.gov

Polyol Pathway In conditions of high glucose, such as diabetes, the polyol pathway becomes a significant route for glucose metabolism. nih.gov This pathway involves two key enzymes: aldose reductase, which converts glucose to sorbitol, and sorbitol dehydrogenase, which converts sorbitol to fructose. nih.gov The first reaction, catalyzed by aldose reductase, is the rate-limiting step and consumes the cofactor NADPH. nih.gov Excessive flux through this pathway can deplete cellular NADPH levels, which is crucial for regenerating the primary antioxidant glutathione, thereby leading to increased oxidative stress. nih.gov Carboxylic acid derivatives have been identified as inhibitors of aldose reductase. nih.gov By blocking this enzyme, these compounds can prevent the accumulation of sorbitol and the associated redox imbalance, representing a key mechanism for improving hyperglycemia-related complications. nih.gov

In Vivo Biological Evaluation in Animal Models

The therapeutic potential of this compound derivatives has been explored in various in vivo animal models to assess their physiological effects, particularly concerning inflammation, hyperglycemia, and phytotoxicity.

Anti-inflammatory Effects The anti-inflammatory properties of compounds related to this compound have been evaluated using standard preclinical models. researchgate.net A common model is the carrageenan-induced paw edema in rats, which assesses a compound's ability to reduce acute inflammation. researchgate.netnih.gov Another method is the acetic acid-induced writhing test in mice, which evaluates analgesic effects associated with inflammation. nih.govnih.gov

For example, the related compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol demonstrated significant anti-inflammatory activity. nih.govcapes.gov.br It markedly inhibited carrageenan-induced rat paw edema and also reduced exudate formation and leukocyte accumulation in a rat pleurisy model, indicating an effect on the acute phase of inflammation. nih.govcapes.gov.br Furthermore, studies on other heterocyclic derivatives, such as those from the 1,2,4-triazole (B32235) class, have shown potent anti-inflammatory and analgesic results in animal models when compared to standard drugs like ibuprofen. nih.gov

| Compound/Derivative Class | Animal Model | Observed Effect | Source |

|---|---|---|---|

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat paw edema | Marked inhibition of edema | nih.govcapes.gov.br |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Acetic acid-induced writhing in mice | Analgesic activity observed | nih.gov |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Yeast-induced hyperthermia in rats | Marked antipyretic effect | nih.gov |

| 1,2,4-Triazole Derivative (Compound 3) | Carrageenan-induced paw edema | 91% edema inhibition (vs. 82% for Ibuprofen) | nih.gov |

| 1,2,4-Triazole Derivative (Compound 3) | Acetic acid-induced writhing in mice | 83% reduction in writhing (vs. 71.5% for Ibuprofen) | nih.gov |

Hyperglycemia Improvement The mechanism for improving hyperglycemia using these derivatives is primarily linked to the inhibition of the polyol pathway, as detailed in section 7.4. In vivo animal models of diabetes are used to evaluate the efficacy of aldose reductase inhibitors. By administering these compounds to diabetic animal models, researchers can measure reductions in tissue sorbitol levels and assess the prevention or delay of diabetic complications, such as cataracts, neuropathy, and nephropathy, which are linked to polyol pathway overactivity. nih.gov

Studies on related phenolic compounds, such as syringic acid and methyl syringate, have quantified their phytotoxic effects. These substances were shown to significantly inhibit the shoot and root growth of test plants like cress and Italian ryegrass in a dose-dependent manner. mdpi.com The activity is often measured by the concentration required for 50% growth inhibition (I₅₀), providing a quantitative assessment of their phytotoxic potential. mdpi.com

| Compound | Test Plant | Parameter | I₅₀ Value (μM) | Source |

|---|---|---|---|---|

| Syringic acid | Cress | Shoot Growth | 75.8 | mdpi.com |

| Root Growth | 61.3 | mdpi.com | ||

| Methyl syringate | Cress | Shoot Growth | 43.2 | mdpi.com |

| Root Growth | 31.5 | mdpi.com |

Advanced Analytical Methodologies in Dimethoxyphenoxyacetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. In the context of 2-(3,4-Dimethoxyphenoxy)acetic acid research, several chromatographic techniques are employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its versatility and applicability to non-volatile and thermally labile compounds. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (frequently acidified with formic acid or acetic acid to ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time, allowing for the sequential elution of compounds based on their hydrophobicity. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound provides strong chromophores.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) (with derivatization strategies)

Gas Chromatography (GC) is another powerful separation technique, but it is typically reserved for volatile and thermally stable compounds. Since this compound is a carboxylic acid with low volatility and a tendency to degrade at high temperatures, direct analysis by GC is challenging. To overcome this, a derivatization step is essential.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. A common strategy for carboxylic acids is esterification, for example, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming methyl esters using diazomethane (B1218177) or methanol with an acid catalyst. This process converts the polar carboxylic acid group into a less polar, more volatile ester, making it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms) before being detected by a Flame Ionization Detector (FID) or a mass spectrometer.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. The fundamental principles of separation are the same as in HPLC, but the performance is greatly enhanced. For this compound, converting an HPLC method to a UHPLC method can reduce run times from 15-20 minutes to under 5 minutes without sacrificing separation quality. This high-throughput capability is invaluable in research settings where large numbers of samples need to be analyzed.

Mass Spectrometry Coupling for Enhanced Detection

While chromatographic techniques provide excellent separation, coupling them with mass spectrometry (MS) offers unparalleled sensitivity and specificity, allowing for definitive identification and quantification of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography (either HPLC or UHPLC) with the mass analysis capabilities of a mass spectrometer. After the analyte elutes from the LC column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where it is ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 212.20 g/mol ), LC-MS analysis in negative ion mode would typically target the deprotonated molecule [M-H]⁻ at an m/z of 211.2. This technique provides molecular weight information, which adds a high degree of certainty to the peak identification compared to UV detection alone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (e.g., Selected Reaction Monitoring - SRM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an even higher level of selectivity and sensitivity. This technique involves two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 211.2) is selected. This precursor ion is then fragmented in a collision cell, and in the second stage of mass analysis, a specific product ion resulting from the fragmentation is monitored.

This process, known as Selected Reaction Monitoring (SRM), is extremely specific because it requires the analyte to meet two criteria: the correct precursor ion mass and the correct product ion mass. This effectively eliminates chemical noise and matrix interferences, leading to very low detection limits and highly accurate quantification, which is critical for demanding applications like bioanalysis.

Table 2: Example SRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| This compound | 211.2 | 151.1 | Negative |

| This compound | 211.2 | 108.1 | Negative |

Application of Stable Isotope-Labeled Analogs (e.g., this compound-d3) in Research Studies

In the realm of advanced analytical methodologies, particularly those involving quantitative analysis, stable isotope-labeled internal standards are indispensable tools for achieving high accuracy and precision. The deuterated analog of this compound, specifically this compound-d3, serves as a prime example of such a standard, primarily utilized in mass spectrometry-based bioanalysis.

The fundamental principle behind using a stable isotope-labeled analog like this compound-d3 is to create a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, in this case, deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

During sample preparation and analysis, the stable isotope-labeled internal standard is added in a known quantity to the sample at an early stage. Since it behaves virtually identically to the endogenous (unlabeled) compound throughout extraction, chromatography, and ionization processes, any loss or variation that occurs will affect both the analyte and the standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and reproducible quantification can be achieved, effectively correcting for matrix effects and variations in instrument response.

The use of this compound-d3 is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its co-elution with the unlabeled this compound ensures that they experience the same ionization conditions in the mass spectrometer's source, which is a critical factor for reliable quantification. The slight increase in mass due to the three deuterium atoms shifts the mass-to-charge ratio (m/z) of the molecule, moving it outside the natural isotopic distribution of the unlabeled compound and thereby preventing signal overlap and improving the signal-to-noise ratio.

While specific research studies detailing the application of this compound-d3 are not widely available in public literature, its role can be inferred from established analytical practices. The data in the table below illustrates a hypothetical, yet representative, application of this internal standard in a pharmacokinetic study, demonstrating its utility in the accurate quantification of this compound in a biological matrix like human plasma.

Table 1: Hypothetical Research Findings on the Application of this compound-d3 as an Internal Standard in a Pharmacokinetic Study

| Parameter | Value/Finding |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | This compound |

| Internal Standard | This compound-d3 |

| Biological Matrix | Human Plasma |

| Concentration of Internal Standard | 100 ng/mL |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Key Observation | The use of the d3-labeled internal standard effectively compensated for matrix effects observed in different plasma lots, leading to consistent and reliable quantification of the analyte across the entire calibration range. |

This table exemplifies how the inclusion of a stable isotope-labeled analog like this compound-d3 is crucial for developing robust and validated bioanalytical methods that meet the stringent requirements of regulatory bodies for pharmacokinetic and other research studies.

Emerging Research Directions and Potential Applications of 2 3,4 Dimethoxyphenoxy Acetic Acid and Its Analogs

Role as Chemical Building Blocks and Synthetic Intermediates

The utility of a chemical compound in synthetic chemistry is largely defined by its reactivity and its ability to be incorporated into more complex molecular architectures. 2-(3,4-Dimethoxyphenoxy)acetic acid and its analogs are valuable building blocks due to the presence of two key functional groups: the carboxylic acid and the substituted phenyl ring.

The carboxylic acid group is a versatile handle for a variety of chemical transformations. It can readily undergo esterification or react with amines to form amides. A more reactive intermediate, the acid chloride, can be prepared, for instance, by reacting the parent acid with thionyl chloride. prepchem.com This transformation significantly enhances the compound's utility as an acylating agent in the synthesis of more complex molecules. The isomeric compound, (3,4-Dimethoxyphenyl)acetic acid (homoveratric acid), demonstrates this reactivity, reacting with formaldehyde (B43269) to produce an isochromanone. chemicalbook.com

The phenoxyacetic acid framework itself is typically synthesized via the Williamson ether synthesis, where a phenolate (B1203915) anion performs a nucleophilic attack on a haloacetate, such as sodium chloroacetate. This fundamental reaction allows for the creation of a wide library of analogs by simply varying the substituents on the starting phenol.

An exemplary application of a close analog is the synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, which was specifically created to serve as a building block for poly(p-phenylene vinylene) (PPV)-based semiconductors, highlighting the role of these compounds as precursors to advanced materials. The strategic placement of substituents on the phenoxyacetic acid scaffold is crucial for tuning the properties of the final product, making these compounds key intermediates in targeted synthesis.

Exploration in Materials Science for Novel Functional Materials

The unique electronic and structural characteristics of this compound and its derivatives make them attractive candidates for the development of novel functional materials. Research in this area is focused on leveraging the compound's structure to create polymers and molecular materials with specific optical, electronic, or biomedical properties.

A significant area of exploration is in the field of nonlinear optical (NLO) materials. These materials can alter the properties of light and are essential for technologies like optical computing and telecommunications. dtic.mil Research has shown that organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit high NLO activity. An analog of the target compound, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, was synthesized precisely as a precursor for asymmetric PPV-type oligomers. These oligomers are promising candidates for NLO materials and organic memory devices. The design necessitates a non-centrosymmetric crystal packing, which can be guided by functional groups like the carboxylic acid moiety present in the precursor.

Furthermore, the general class of acetic acid derivatives has been used in the synthesis of advanced polymers. For example, acetic acid has been employed as a dopant medium for the polymerization of polyaniline (PAni), a well-known conducting polymer. nih.gov Composites of polyaniline and chitosan (B1678972) have also been synthesized, demonstrating potential for biomedical applications due to their biocompatibility. nih.gov Although not a direct use of the title compound, these studies underscore the potential for phenoxyacetic acids to be integrated into functional polymer systems, either as monomers, dopants, or modifying agents to impart specific properties to the bulk material.

| Analog / Related Compound | Application in Materials Science | Research Finding |

| 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid | Precursor for PPV-type oligomers | Synthesized as a building block for materials with potential use in nonlinear optics and organic memory. |

| Acetic Acid | Dopant for conducting polymers | Used as a dopant medium in the synthesis of polyaniline (PAni) powders. nih.gov |

| Polyaniline-Chitosan Composite | Biomedical materials | PAni powders synthesized in acetic acid were used to create composite films with chitosan, which were found to be nontoxic in cell viability assays. nih.gov |

Development as Probes for Biological Process Studies

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. While the direct application of this compound as a biological probe is not yet extensively documented, its structure presents potential for such development.

The core structure, containing a phenyl ring, can be modified to create fluorescent probes. By introducing or modifying functional groups, it is possible to tune the spectroscopic properties (absorption and emission wavelengths) of the molecule. The dimethoxy-phenyl group itself is a common feature in many biologically active molecules and could be engineered to act as a recognition element for a specific biological target, such as an enzyme or receptor.

The development of probes often involves attaching a reporter group (like a fluorophore) to a scaffold that has an affinity for a biological target. The phenoxyacetic acid structure could serve as this scaffold or as a linker connecting a targeting moiety to a reporter. For instance, the carboxylic acid group could be used to conjugate the molecule to biomolecules like proteins or peptides. Although reliable quantitative measurements can be challenging, such probes are invaluable for the rapid "trapping" and identification of transient biological species or for imaging specific cellular components. nih.gov Future research could focus on synthesizing derivatives of this compound that incorporate fluorophores or reactive groups, transforming them into specialized probes for studying cellular signaling or enzyme activity.

Future Directions in Structure-Guided Design for Targeted Bioactivity

Structure-guided design is a rational approach in medicinal chemistry and agrochemistry that uses the relationship between a molecule's three-dimensional structure and its biological activity to design more potent and selective compounds. This process minimizes the trial-and-error of traditional discovery methods. niscpr.res.in For this compound and its analogs, this approach holds significant promise for developing compounds with precisely targeted bioactivity.

The core strategy involves creating a library of analogs by systematically modifying the structure of the parent compound and evaluating their biological effects. Key modifications could include:

Altering Ring Substitution: Changing the position or nature of the substituents on the phenyl ring. For example, replacing the methoxy (B1213986) groups with halogens, alkyl groups, or other functional groups can dramatically alter the electronic and steric properties, influencing how the molecule binds to a target.

Modifying the Acetic Acid Moiety: Esterifying, amidating, or changing the length of the carboxylic acid chain can affect solubility, cell permeability, and interaction with the target's binding pocket.

Introducing Chiral Centers: Creating stereoisomers can lead to significant differences in biological activity, as many biological targets (like enzymes and receptors) are chiral.

A quantitative structure-activity relationship (QSAR) analysis is a key component of this approach. niscpr.res.in By correlating the structural properties (chemometric descriptors) of a series of compounds with their measured biological activity, a predictive model can be built. niscpr.res.in For example, a QSAR study on aryloxyacetic acid derivatives as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (AtHPPD) identified key molecular properties that govern inhibitory action. niscpr.res.in Similarly, SAR studies on other complex carboxylic acids have revealed that specific structural features are essential for potent and selective receptor binding. researchgate.net

Future work on this compound would involve synthesizing a diverse set of analogs and testing them against specific biological targets. The resulting data would be used to construct a QSAR model, enabling the in silico prediction of activity for new, yet-to-be-synthesized compounds and accelerating the discovery of leads with optimized potency and selectivity. niscpr.res.in

Role in Mechanistic Understanding of Related Chemical Classes

Studying specific compounds like this compound contributes to a broader mechanistic understanding of its entire chemical class—the phenoxyacetic acids. This class is known for a range of biological activities, most notably as auxinic herbicides. The mechanism of these herbicides involves mimicking natural plant hormones, leading to disruptions in cell growth and division.

By examining how specific structural variations impact biological function, researchers can decipher the molecular mechanisms at play. For example, studying this compound allows for the isolation of the electronic and steric effects of the 3,4-dimethoxy substitution pattern. This can be compared with other substitution patterns (e.g., dichlorinated or methylated analogs) to understand how different groups on the phenyl ring influence target binding, uptake, and metabolism.

Furthermore, phenoxyacetic acids are implicated in other mechanisms beyond auxin mimicry, such as the uncoupling of oxidative phosphorylation and the induction of oxidative stress. In vitro studies on related compounds have shown dose-dependent hepatotoxicity, potentially linked to the depletion of protective substances like glutathione. By investigating the specific effects of this compound in these assays, scientists can build a more comprehensive picture of the structure-toxicity relationships within the phenoxyacetic acid family. This detailed mechanistic knowledge is crucial for designing safer chemicals, whether for agricultural, industrial, or therapeutic purposes.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(3,4-Dimethoxyphenoxy)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification or nucleophilic substitution. A common approach is reacting 3,4-dimethoxyphenol with chloroacetic acid under alkaline conditions (e.g., NaOH in methanol). For example:

- Step 1: Dissolve 3,4-dimethoxyphenol (0.01 mol) in methanol.

- Step 2: Add chloroacetic acid (0.012 mol) and NaOH (0.015 mol) to the mixture.

- Step 3: Reflux for 4–6 hours, followed by acidification with HCl to precipitate the product .

Key Factors: - Excess chloroacetic acid improves yield but may require purification via recrystallization.

- Temperature control during reflux prevents side reactions (e.g., demethylation).

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70–80°C | >85% yield |

| Molar Ratio (Phenol:Chloroacetic Acid) | 1:1.2 | Minimizes unreacted starting material |

| Solvent | Methanol/Water | Enhances solubility |

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal: Collect acidic waste separately and neutralize with sodium bicarbonate before disposal .

- Storage: Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic substitution in this compound derivatives be elucidated?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying pH and temperature to identify intermediates.

- Isotopic Labeling: Use ¹⁸O-labeled water to track oxygen incorporation in the acetic acid moiety .

- Computational Modeling: DFT calculations predict transition states and activation energies for substitutions at the phenoxy group .

Q. What strategies optimize regioselectivity in functionalizing the dimethoxyphenyl ring of this compound?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., boronic esters) to guide electrophilic substitutions (e.g., bromination at the para position) .

- Catalysis: Use Pd-catalyzed C–H activation for selective coupling reactions without pre-functionalization .

Table 2: Regioselective Functionalization Examples

| Reaction Type | Reagents/Conditions | Selectivity |

|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | Para > meta |

| Nitration | HNO₃, H₂SO₄, 50°C | Meta dominance |

Q. How do researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Dose-Response Studies: Validate activity across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Assay Reproducibility: Use standardized cell lines (e.g., HEK293 or HepG2) and control for solvent interference (e.g., DMSO ≤0.1%) .

- Meta-Analysis: Compare data across studies using tools like PubMed and TOXLINE to identify confounding variables (e.g., impurity profiles) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

Q. How can researchers validate the environmental impact of this compound using toxicokinetic models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.